molecular formula C12H13F3N2O B13221354 1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one

1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one

Cat. No.: B13221354
M. Wt: 258.24 g/mol
InChI Key: LULIGLBMBCGGJW-UHFFFAOYSA-N
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Description

1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one is a chemical compound with the molecular formula C12H13F3N2O It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazin-2-one moiety

Preparation Methods

The synthesis of 1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzyl chloride and piperazin-2-one.

    Reaction Conditions: The 4-(trifluoromethyl)benzyl chloride is reacted with piperazin-2-one in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .

Chemical Reactions Analysis

1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding carboxylic acids or amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one can be compared with other similar compounds, such as:

    1-{[4-(Trifluoromethyl)phenyl]methyl}piperazine: This compound lacks the carbonyl group present in piperazin-2-one, resulting in different chemical and biological properties.

    1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-2-one: This compound has a piperidine ring instead of a piperazine ring, leading to variations in its reactivity and applications.

    1-{[4-(Trifluoromethyl)phenyl]methyl}morpholin-2-one:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C12H13F3N2O

Molecular Weight

258.24 g/mol

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)10-3-1-9(2-4-10)8-17-6-5-16-7-11(17)18/h1-4,16H,5-8H2

InChI Key

LULIGLBMBCGGJW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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